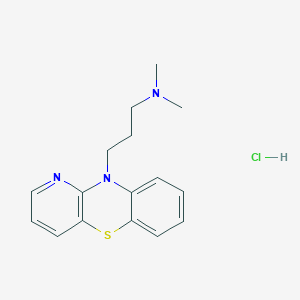

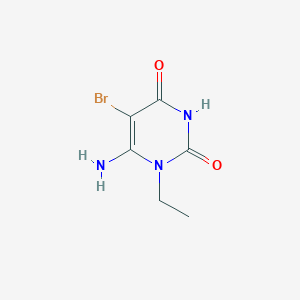

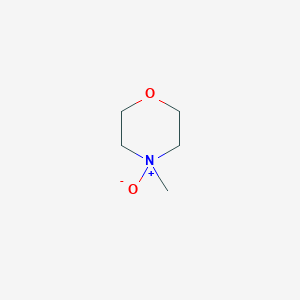

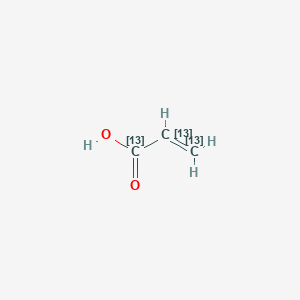

6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. Although the specific compound is not directly synthesized or analyzed in the provided papers, the research on related pyrimidine derivatives can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a regioselective displacement reaction with ammonia on a related compound, 5-bromo-2,4-dichloro-6-methylpyrimidine, was studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Another method involves a three-component reaction in aqueous media, which was used to synthesize a series of pyrimidine derivatives . Additionally, one-pot condensation reactions have been employed to create new substituted pyrimidine derivatives . These methods could potentially be adapted for the synthesis of "6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione."

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined, revealing that it crystallized in the monoclinic crystal system . The crystal structure of another derivative, 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate, was also analyzed, providing insights into the arrangement of molecules in the solid state . These analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of "6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione."

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. A cascade reaction sequence involving α-bromo ketones and 6-amino-2-methylpyrimidin-4(3H)-one under basic conditions led to the formation of novel pyrrolo[1,2-a]pyrimidine-4,6-diones . Moreover, a catalyst-free multicomponent synthesis approach was developed for the creation of pyrimidine-2,4(1H,3H)-dione derivatives . These reactions highlight the reactivity of pyrimidine derivatives and could be relevant for the chemical manipulation of "6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. For instance, the anti-inflammatory activity of a synthesized pyrimidine derivative, 5-diethylaminomethyl-6-methylpyrimidine-2,4(1H,3H)-dione, was evaluated, demonstrating significant biological activity . The solubility, stability, and hydrogen bonding patterns within the crystal structures of these compounds also provide valuable information about their physical properties . These properties are essential for the practical application of "6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione" in various fields, including pharmaceuticals.

Scientific Research Applications

Synthesis and Derivatives

- The compound is utilized in a one-pot, three-component synthesis method involving aluminate sulfonic acid nanocatalysts to create pyrido[2,3-d]pyrimidinone derivatives, offering advantages like high yields, short reaction times, and easy workup procedures (Abdelrazek et al., 2019).

- It serves as a precursor in the synthesis of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine, a compound that has been studied for its anti-inflammatory effects (Shang Lin-lin & Dong, 2010).

Material and Molecular Studies

- Pyrimidine-based bis-uracil derivatives, including this compound, are synthesized and studied for their potential in optical, nonlinear optical (NLO), and drug discovery applications. These derivatives exhibit significant NLO properties, suggesting their potential use in NLO device fabrication (Mohan et al., 2020).

- The compound is involved in the formation of a hydrogen-bonded ribbon structure, providing insights into the polarization of electronic structures and potential applications in crystallography and material sciences (Torre et al., 2009).

Pharmaceutical Synthesis and Activity

- It acts as a building block in cascade reaction sequences to produce novel small molecules, such as 7-substituted 2-aminopyrrolo[1,2-a]pyrimidine-4,6-diones, highlighting a rapid and novel approach to pharmaceutical compound development (Gao et al., 2007).

- The compound is a key ingredient in the synthesis of thietanylpyrimidine and thietanylimidazole derivatives, which are studied for their potential therapeutic applications (Meshcheryakova & Kataev, 2013).

properties

IUPAC Name |

6-amino-5-bromo-1-ethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,8H2,1H3,(H,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZWWTRLSAYQKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362950 |

Source

|

| Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

131598-61-3 |

Source

|

| Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)

![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)

![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)

![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)

![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)